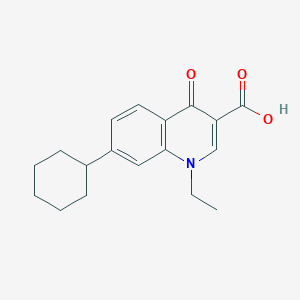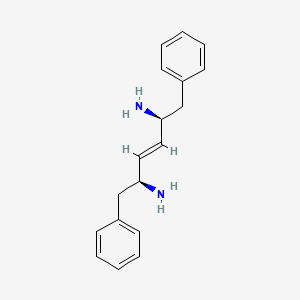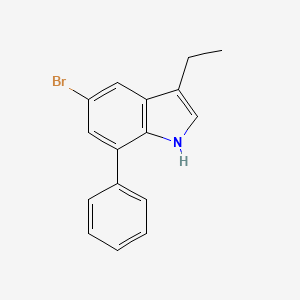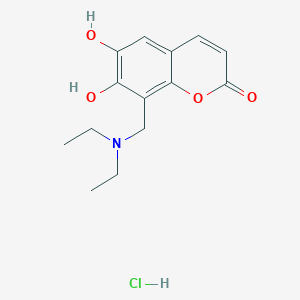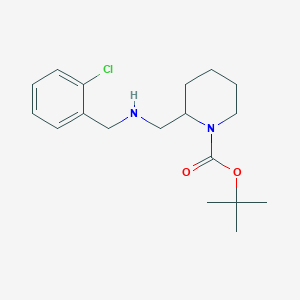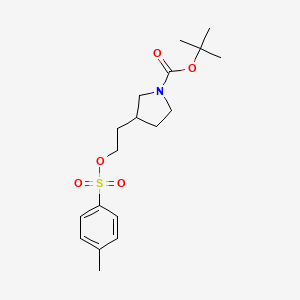![molecular formula C15H20Cl2N2 B11830982 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane CAS No. 918652-95-6](/img/structure/B11830982.png)
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane core with a 3,4-dichlorophenyl group and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5One common method involves the reaction of 3,4-dichloroaniline with a suitable spirocyclic precursor under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the spirocyclic structure and the incorporation of the 3,4-dichlorophenyl group .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the spirocyclic core, while substitution reactions can introduce new functional groups at the dichlorophenyl moiety .
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Diazaspiro[5.5]undecane: A similar spirocyclic compound without the dichlorophenyl group, used in various chemical and biological applications.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: A derivative with a chlorobenzyl group, showing potential antiviral activity.
Uniqueness
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
918652-95-6 |
|---|---|
Formule moléculaire |
C15H20Cl2N2 |
Poids moléculaire |
299.2 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H20Cl2N2/c16-13-2-1-12(11-14(13)17)19-9-5-15(6-10-19)3-7-18-8-4-15/h1-2,11,18H,3-10H2 |
Clé InChI |
DTJZUJRFRZODRN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)
![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)
![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
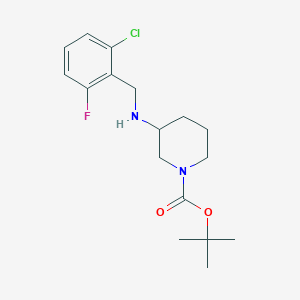
![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)
